8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one
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Overview
Description
8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[45]decan-3-one is a complex organic compound characterized by its unique spirocyclic structure
Mechanism of Action
Target of Action
The primary target of 8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is filamin, a ubiquitous scaffolding protein and regulator of the actin cytoskeleton . Filamin has been reported to stabilize the high-affinity interaction of soluble Aβ42 and the α7 nicotinic acetylcholine receptor (α7nAChR), which has been implicated in triggering tau phosphorylation and synaptic dysfunction in some experimental systems .
Mode of Action
this compound binds to filamin and prevents and reverses the binding of Aβ42 to α7nAChR . This compound reportedly blocks filamin recruitment to toll-like receptor 4, thereby reducing Aβ-induced inflammatory cytokine release .
Biochemical Pathways
The action of this compound affects the pathway involving the interaction of Aβ42 and filamin with α7 receptors in the hippocampus and prefrontal cortex . This compound normalizes signaling through the α7, NDMA, and insulin receptors .
Pharmacokinetics
The ADME properties of 8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4It is known that this compound was administered orally in preclinical studies .
Result of Action
The action of this compound results in reduced tau hyperphosphorylation, amyloid and tau deposition, and neuroinflammation . It also restores synaptic function, nesting behavior, and spatial and working memory relative to untreated mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, a convenient synthesis method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one include:
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives
- 1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
8-(cyclopentanecarbonyl)-2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c23-16(14-6-4-5-7-14)21-12-10-18(11-13-21)19-17(24)22(20-18)15-8-2-1-3-9-15/h1-3,8-9,14,20H,4-7,10-13H2,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZGEMGPHHGMGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3(CC2)NC(=O)N(N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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